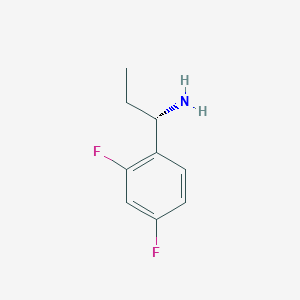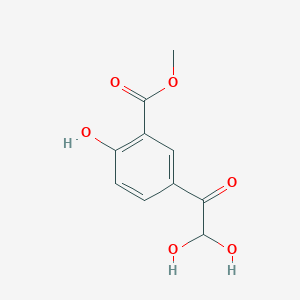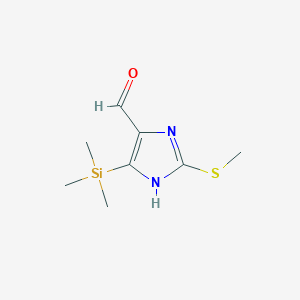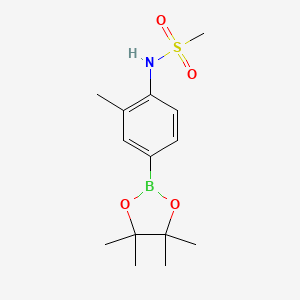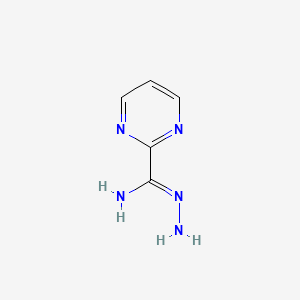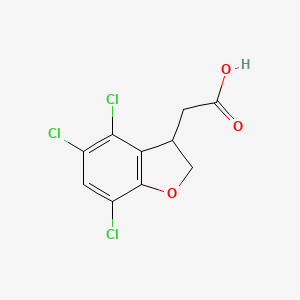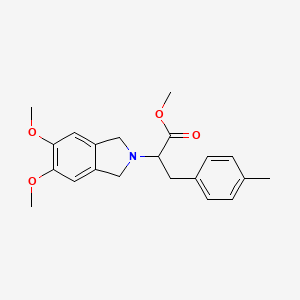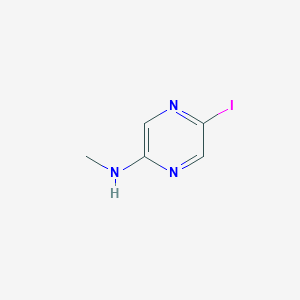
Dioxouranium;nitric acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxouranium;nitric acid;hydrate, also known as uranyl nitrate hexahydrate, is a compound with the chemical formula UO2(NO3)2·6H2O. It is a yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is primarily used in the nuclear industry for the preparation of uranium oxides and as an intermediate in the reprocessing of spent nuclear fuel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioxouranium;nitric acid;hydrate can be synthesized by dissolving uranium dioxide (UO2) in nitric acid (HNO3). The reaction typically involves the following steps:
Dissolution: Uranium dioxide is dissolved in concentrated nitric acid to form uranyl nitrate. [ UO_2 + 2HNO_3 \rightarrow UO_2(NO_3)_2 + H_2O ]
Crystallization: The resulting uranyl nitrate solution is then evaporated to crystallize uranyl nitrate hexahydrate. [ UO_2(NO_3)_2 + 6H_2O \rightarrow UO_2(NO_3)_2·6H_2O ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale dissolution of uranium dioxide in nitric acid, followed by controlled evaporation and crystallization processes. The use of microwave radiation has been shown to significantly reduce the time required for the thermal denitration of uranyl nitrate in aqueous solutions .
Analyse Des Réactions Chimiques
Types of Reactions
Dioxouranium;nitric acid;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as uranium dioxide.
Substitution: It can undergo ligand exchange reactions with other anions or ligands.
Common Reagents and Conditions
Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Typically involves reducing agents like hydrazine hydrate (N2H4·H2O) or hydrogen gas (H2) under controlled conditions.
Substitution: Ligand exchange reactions can be carried out in aqueous or organic solvents, depending on the desired product.
Major Products Formed
Oxidation: Formation of uranyl peroxide (UO4) or other higher oxidation state compounds.
Reduction: Formation of uranium dioxide (UO2) or uranium trioxide (UO3).
Substitution: Formation of various uranyl complexes with different ligands
Applications De Recherche Scientifique
Dioxouranium;nitric acid;hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various uranium compounds and complexes.
Biology: Employed in radiolabeling studies and as a tracer in biological systems.
Medicine: Investigated for its potential use in targeted alpha therapy (TAT) for cancer treatment.
Industry: Utilized in the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuel and the preparation of uranium oxides for fuel fabrication
Mécanisme D'action
The mechanism of action of dioxouranium;nitric acid;hydrate involves its ability to form stable complexes with various ligands. The uranyl ion (UO2^2+) is highly electrophilic and can coordinate with multiple donor atoms, forming stable coordination complexes. These complexes can undergo various chemical transformations, depending on the nature of the ligands and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uranyl acetate: UO2(CH3COO)2·2H2O
Uranyl carbonate: UO2CO3
Uranyl sulfate: UO2SO4·3H2O
Uniqueness
Dioxouranium;nitric acid;hydrate is unique due to its high solubility in water and its ability to form stable hexahydrate crystals. This property makes it particularly useful in the nuclear industry for the preparation of uranium oxides and in the reprocessing of spent nuclear fuel. Its high solubility also facilitates its use in various chemical and biological applications .
Propriétés
Formule moléculaire |
H4N2O9U |
|---|---|
Poids moléculaire |
414.07 g/mol |
Nom IUPAC |
dioxouranium;nitric acid;hydrate |
InChI |
InChI=1S/2HNO3.H2O.2O.U/c2*2-1(3)4;;;;/h2*(H,2,3,4);1H2;;; |
Clé InChI |
YCGPFOLWOIAUMS-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O=[U]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


